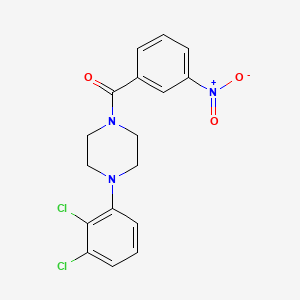

1-(2,3-DICHLOROPHENYL)-4-(3-NITROBENZOYL)PIPERAZINE

Description

Properties

IUPAC Name |

[4-(2,3-dichlorophenyl)piperazin-1-yl]-(3-nitrophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2N3O3/c18-14-5-2-6-15(16(14)19)20-7-9-21(10-8-20)17(23)12-3-1-4-13(11-12)22(24)25/h1-6,11H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVNLGARTVUCTFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(C(=CC=C2)Cl)Cl)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-DICHLOROPHENYL)-4-(3-NITROBENZOYL)PIPERAZINE typically involves the reaction of 2,3-dichloroaniline with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then reacted with piperazine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-DICHLOROPHENYL)-4-(3-NITROBENZOYL)PIPERAZINE can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form corresponding oxides.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).

Substitution: Sodium hydroxide (NaOH), ethanol.

Major Products Formed

Reduction: 1-(2,3-DIAMINOPHENYL)-4-(3-NITROBENZOYL)PIPERAZINE.

Oxidation: Corresponding oxides of the compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,3-DICHLOROPHENYL)-4-(3-NITROBENZOYL)PIPERAZINE has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,3-DICHLOROPHENYL)-4-(3-NITROBENZOYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Pharmacological Activity

Piperazine derivatives with aryl or acyl substituents exhibit diverse biological activities, particularly in dopaminergic and serotonergic systems. Below is a comparative analysis of structurally related compounds:

Key Observations:

- Electron-Withdrawing Groups (e.g., Cl, NO₂): The 2,3-dichlorophenyl and nitrobenzoyl groups in the target compound likely enhance binding to dopamine receptors due to their electron-withdrawing nature, which stabilizes receptor-ligand interactions .

- Catalepsy Risk: Compounds like 1-(2,3-dichlorophenyl)piperazine derivatives show lower catalepsy induction compared to older antipsychotics, a critical advantage in reducing extrapyramidal side effects .

- Metabolic Stability: Trifluoromethyl or nitro groups may improve resistance to cytochrome P450-mediated oxidation, extending half-life .

2.2.2. Melting Points and Solubility

- Melting Points: Piperazine HCl salts (e.g., aripiprazole intermediates) melt at 177–178°C, while neutral derivatives like the nitrobenzoyl compound may have lower melting points due to reduced crystallinity .

- Solubility: Nitrobenzoyl derivatives are less water-soluble than hydrochlorides but may exhibit better lipid membrane permeability .

Computational and QSAR Insights

- QSAR Models: Electron affinity (EA) and logBB (brain/blood partition coefficient) are critical predictors of antidopaminergic activity.

- Descriptor-Based Similarity: The nitrobenzoyl group aligns with pharmacophoric features for atypical antipsychotics, suggesting dual D₂/5-HT₂A receptor modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.